molecular formula CH5N2O2S- B11749534 1-Sulfonylmethanediamine

1-Sulfonylmethanediamine

Cat. No.: B11749534
M. Wt: 109.13 g/mol
InChI Key: IFSSAMMAXURQEO-UHFFFAOYSA-M
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Description

1-Sulfonylmethanediamine is a sulfonamide derivative characterized by a central methane backbone substituted with a sulfonyl group (-SO₂-) and two amine (-NH₂) groups. This structure confers unique reactivity and physicochemical properties, distinguishing it from other sulfonamides and diamines.

Key structural features:

  • Sulfonyl group: Enhances electrophilicity and stabilizes intermediates in organic reactions.
  • Diamine functionality: Provides nucleophilic sites for coordination or further functionalization.

Properties

Molecular Formula

CH5N2O2S-

Molecular Weight

109.13 g/mol

IUPAC Name

diaminomethanesulfinate

InChI

InChI=1S/CH6N2O2S/c2-1(3)6(4)5/h1H,2-3H2,(H,4,5)/p-1

InChI Key

IFSSAMMAXURQEO-UHFFFAOYSA-M

Canonical SMILES

C(N)(N)S(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Sulfonylmethanediamine can be synthesized through several methods. One common approach involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I) as a mediator. This method is environmentally friendly and provides good yields . Another method involves the direct synthesis from thiols and amines through oxidative coupling, which is a one-step process that does not require pre-functionalization .

Industrial Production Methods: Industrial production of this compound typically involves the use of sulfonyl chlorides and amines. The reaction is carried out in the presence of a base such as pyridine to absorb the hydrochloric acid generated during the process . This method is widely used due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Sulfonylmethanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

1-Sulfonylmethanediamine can be compared with other similar compounds such as sulfonamides, sulfinamides, and sulfenamides:

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile building block in synthetic chemistry .

Comparison with Similar Compounds

Sulfonamides

Example : N-Methyl-2-[3-(1-methyl-4-piperidyl)-1H-indol-5-yl]-ethanesulfonamide ()

  • Structure : Contains a sulfonamide (-SO₂NH-) group linked to a complex heterocyclic system.
  • Key Differences: 1-Sulfonylmethanediamine lacks aromatic or cyclic substituents, simplifying its reactivity profile. The diamine moiety in this compound allows for dual-site interactions, unlike mono-amine sulfonamides.
  • Synthesis : Sulfonamides typically form via sulfonyl chloride-amine coupling. Yields for this compound analogs in range from 70% to near-quantitative under optimized conditions (e.g., 72-hour reactions at room temperature) .

Diamines Without Sulfonyl Groups

Example: Ethylenediamine (1,2-diaminoethane, )

  • Structure : Linear C₂ backbone with two terminal amines.
  • Key Differences :
    • Ethylenediamine lacks the sulfonyl group, reducing its electrophilicity and thermal stability.
    • Applications: Primarily used as a chelating agent, whereas this compound’s sulfonyl group may enable catalysis or medicinal chemistry applications.
  • Safety: Ethylenediamine is classified as corrosive (GHS Category 1B), while dimethyl sulfone (a simpler sulfone, ) is non-hazardous, suggesting sulfonyl groups may mitigate toxicity in some contexts .

Sulfones

Example : Dimethyl Sulfone ()

  • Structure : C₂ backbone with two methyl groups and a sulfonyl group.
  • Key Differences :
    • Dimethyl sulfone lacks amine groups, limiting its utility in coordination chemistry.
    • Physicochemical properties: Dimethyl sulfone (CAS 67-71-0) has a melting point of 109°C and is water-soluble, whereas this compound’s diamine groups likely increase polarity and solubility in polar aprotic solvents .

Sulfoximines

Example : S,S-Dimethylsulfoximine ()

  • Structure : Features a sulfoximine group (S=NH) instead of a sulfonyl group.
  • Key Differences :
    • Sulfoximines exhibit distinct reactivity due to the S=NH moiety, enabling asymmetric catalysis.
    • This compound’s sulfonyl group offers greater stability under acidic conditions compared to sulfoximines, which may hydrolyze .

Key Research Findings

  • Thermal Stability: Sulfonyl groups in this compound likely enhance thermal stability compared to non-sulfonylated diamines (e.g., ethylenediamine decomposes at ~120°C) .
  • Biological Activity : Sulfonamides with aromatic substituents () show antimicrobial properties, suggesting this compound could be tailored for similar applications with improved solubility .

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